molecular formula C11H14BrN3O2 B2879809 (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide CAS No. 436099-71-7

(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide

Cat. No. B2879809
M. Wt: 300.156
InChI Key: NHEYNYHYTABMKD-UHFFFAOYSA-N
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Description

“(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C11H13N3O2.HBr . It has a molecular weight of 300.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9 (8)14 (11 (13)12)7-10 (15)16;/h3-6,12H,2,7H2,1H3, (H,15,16);1H . The canonical SMILES representation is CCN1C2=CC=CC=C2N (C1=N)CC (=O)O.Br .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Chemical Properties and Biological Activity

The study by Anisimova et al. (2011) explores the synthesis of ethyl esters derived from (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which share a core structural similarity with (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide. The research investigates the chemical properties of these esters, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. Importantly, the study highlights the biological activity of these compounds, noting fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis. These findings suggest potential applications in developing treatments for infections, cardiac disorders, and neurological conditions Anisimova, V., Tolpygin, I. E., Spasov, A., Serdyuk, T., & Sukhov, A. (2011). Russian Journal of Bioorganic Chemistry.

Synthesis and Reactivity

Research by Elokhina et al. (2008) discusses the synthesis of compounds via the reaction of thiourea and substituted thioureas with 1,3-dibromopropyne, resulting in 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides and 4-bromomethylidene-2-acetylimino-1,3-thiazolidine. These reactions, conducted in glacial acetic acid, absolute methanol, and acetonitrile, yield products at both room temperature and elevated temperatures (60°C). This study provides insight into the reactivity and potential chemical applications of (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide in synthesizing novel heterocyclic compounds Elokhina, V., Yaroshenko, T., Nakhmanovich, A. S., & Amosova, S. (2008). Russian Journal of General Chemistry.

Catalytic Applications

A study by Khazaei et al. (2011) introduces ionic liquid catalytic systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 and 1, 3-disulfonic acid imidazolium chloride/FeCl3, which efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. These systems utilize atmospheric air as a green oxidant in ethyl acetate at room temperature to afford benzimidazole derivatives. This research suggests the potential of (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide in catalysis, particularly in the synthesis of benzimidazole derivatives and the exploration of green chemistry applications Khazaei, A., Zolfigol, M., Moosavi-Zare, A., Zare, A., Ghaemi, E., Khakyzadeh, V., Asgari, Z., & Hasaninejad, A. (2011). Scientia Iranica.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEYNYHYTABMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-2-imino-2,3-dihydrobenzoimidazol-1-yl)-acetic acid hydrobromide

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